molecular formula C11H17NO2 B2994117 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol CAS No. 540760-61-0

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol

Cat. No.: B2994117
CAS No.: 540760-61-0
M. Wt: 195.262
InChI Key: FPMZNNDIIMFKDZ-UHFFFAOYSA-N
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Description

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is characterized by the presence of an amino group, a phenoxy group, and a propanol backbone. This compound is of interest in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reaction steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenoxy group provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-amino-3-(2,6-dimethylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMZNNDIIMFKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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